molecular formula C12H13NO B13116808 1-(2,3-Dimethyl-1H-indol-5-yl)ethanone

1-(2,3-Dimethyl-1H-indol-5-yl)ethanone

Cat. No.: B13116808
M. Wt: 187.24 g/mol
InChI Key: IREVZLKPAGSMAH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-1H-indol-5-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with two methyl groups at positions 2 and 3, and an ethanone group at position 5. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,3-Dimethyl-1H-indol-5-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring. For this specific compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Chemical Reactions Analysis

1-(2,3-Dimethyl-1H-indol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dimethyl-1H-indol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in the study of cell biology and the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological effects of 1-(2,3-Dimethyl-1H-indol-5-yl)ethanone are primarily due to its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects. The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

1-(2,3-Dimethyl-1H-indol-5-yl)ethanone can be compared with other indole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2,3-dimethyl-1H-indol-5-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-7-8(2)13-12-5-4-10(9(3)14)6-11(7)12/h4-6,13H,1-3H3

InChI Key

IREVZLKPAGSMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)C)C

Origin of Product

United States

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